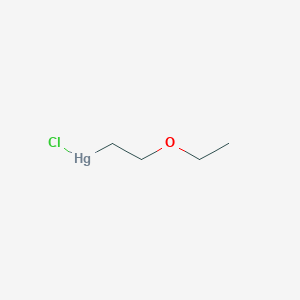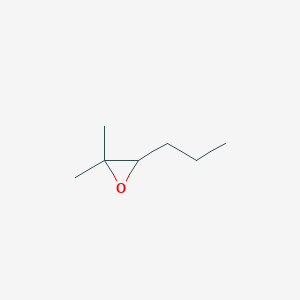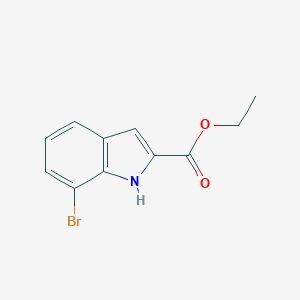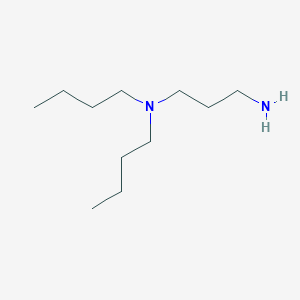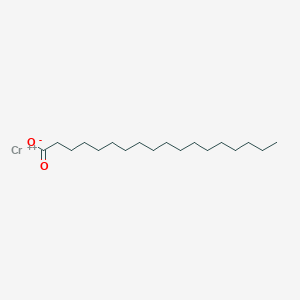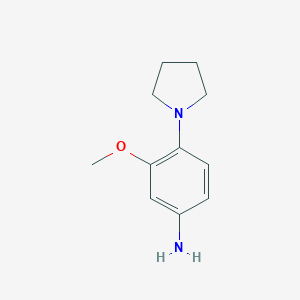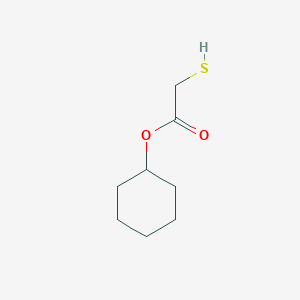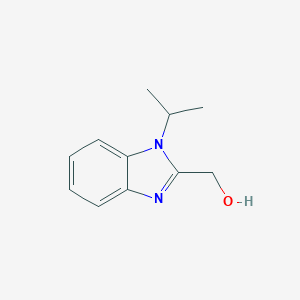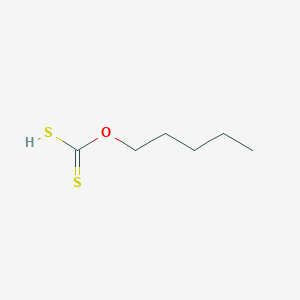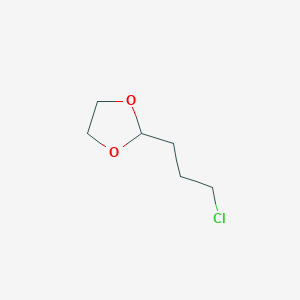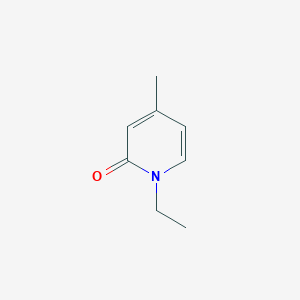
2(1H)-Pyridone, 1-ethyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridone, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a building block in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and biological activities make it an attractive candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2(1H)-Pyridone, 1-ethyl-4-methyl- possesses several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria, including antibiotic-resistant strains. Additionally, it has been shown to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2(1H)-Pyridone, 1-ethyl-4-methyl- in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound possesses unique chemical and biological properties, making it an attractive candidate for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for the study of 2(1H)-Pyridone, 1-ethyl-4-methyl-. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be modified to improve its biological activity or to reduce its toxicity. Finally, more studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2(1H)-Pyridone, 1-ethyl-4-methyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-3-oxobutanoic acid and ethylamine, which results in the formation of the desired compound. Other methods include the reaction between 4-methyl-3-oxobutanoyl chloride and ethylamine or the reaction between ethyl 4-methyl-3-oxobutanoate and hydroxylamine.
Aplicaciones Científicas De Investigación
2(1H)-Pyridone, 1-ethyl-4-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been shown to possess antitumor and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In the field of materials science, this compound has been used as a building block for the synthesis of polymeric materials with unique properties.
Propiedades
Número CAS |
19006-62-3 |
|---|---|
Nombre del producto |
2(1H)-Pyridone, 1-ethyl-4-methyl- |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-ethyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
Clave InChI |
KCPRFGZSBHBAJB-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=O)C |
SMILES canónico |
CCN1C=CC(=CC1=O)C |
Sinónimos |
1-Ethyl-4-methyl-2(1H)-pyridone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



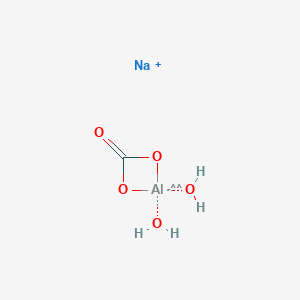
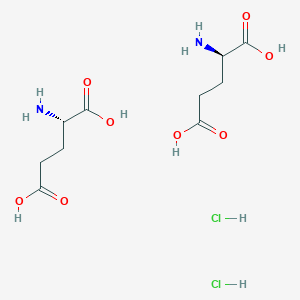
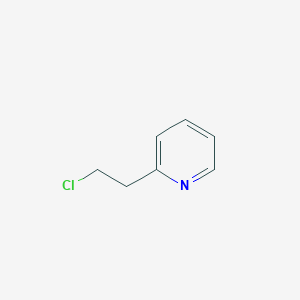
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
